Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate is a synthetic organic compound with the molecular formula C9H14N2O3 It belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with an appropriate amine to yield the oxazole ring. The final step involves esterification to introduce the methyl ester group.
Reaction Conditions:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvents: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, from electronics to protective coatings.
Mechanism of Action
The mechanism by which methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate
- Ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
- Methyl 5-amino-2-isopropyl-1,3-oxazole-4-carboxylate
Uniqueness
Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds, which may have different alkyl groups, affecting their chemical behavior and applications.
Properties
IUPAC Name |
methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)8-11-5(6(10)14-8)7(12)13-4/h10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQROSVZQMOLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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